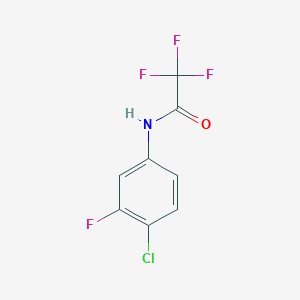

N-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroacetamide

Description

Properties

IUPAC Name |

N-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF4NO/c9-5-2-1-4(3-6(5)10)14-7(15)8(11,12)13/h1-3H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMGGSGUQDWLEOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)C(F)(F)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Acylation with Trifluoroacetic Anhydride or Trifluoroacetyl Chloride

Procedure:

The primary aromatic amine, 4-chloro-3-fluoroaniline, is reacted with trifluoroacetic anhydride or trifluoroacetyl chloride in an inert solvent such as dichloromethane or acetonitrile. The reaction is typically carried out under cooling or room temperature with a base (e.g., pyridine or triethylamine) to neutralize the generated acid.-

- Solvent: Dichloromethane or acetonitrile

- Temperature: 0 to 25 °C

- Duration: 1 to 3 hours

- Atmosphere: Inert (nitrogen or argon) to prevent moisture interference

Outcome:

The reaction yields the target trifluoroacetamide with high purity after workup involving aqueous washes and recrystallization.

Microwave-Assisted Synthesis

Description:

Microwave irradiation has been utilized to accelerate the acylation reaction, reducing reaction times significantly while maintaining high yields. This method involves mixing the amine and trifluoroacetylating reagent in a suitable solvent and subjecting the mixture to microwave irradiation under controlled pressure and temperature.-

- Solvent: Acetonitrile or p-xylene

- Temperature: Up to 100-120 °C

- Pressure: Controlled in a sealed microwave vessel (e.g., 17 bar)

- Time: 20 to 30 minutes

-

- Faster reaction times

- Reduced solvent usage

- Comparable or improved yields compared to conventional reflux methods

Example:

In a related trifluoroacetamide synthesis, p-aminoacetophenone was reacted with trifluoroacetic anhydride under microwave irradiation to afford the trifluoroacetamide in 95% yield.

Stepwise Synthesis via Trifluoroacetylated Intermediates

Approach:

The synthesis can be performed via intermediates such as trifluoroacetylated ketones or bromoketones, which are then converted to the final trifluoroacetamide.Example:

A synthetic route begins with N-(4-acetylphenyl)-2,2,2-trifluoroacetamide, which can be brominated to form N-(4-(2-bromoacetyl)phenyl)-2,2,2-trifluoroacetamide. Subsequent reaction with amines or thiourea derivatives under reflux or microwave conditions leads to the target trifluoroacetamide derivatives.

Comparative Data Table of Preparation Methods

| Method | Reagents & Conditions | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Direct Acylation | 4-chloro-3-fluoroaniline + trifluoroacetyl chloride + base | DCM or acetonitrile | 0–25 °C | 1–3 hours | 85–95 | Conventional, reliable method |

| Microwave-Assisted Acylation | Same reagents as above, microwave irradiation | Acetonitrile or p-xylene | 100–120 °C, sealed vessel | 20–30 minutes | 90–95 | Faster, energy-efficient |

| Stepwise via Bromoketone | Bromination of trifluoroacetylated intermediate, then conversion | Acetonitrile, ethanol | Reflux or microwave | 1–2 hours (each step) | 80–90 | Multi-step, allows derivative synthesis |

Research Findings and Notes

- The trifluoroacetamide moiety is introduced efficiently via electrophilic trifluoroacetylation of the aromatic amine.

- Microwave methods provide significant advantages in reaction time and sometimes yield, with controlled pressure vessels ensuring safety and reproducibility.

- The purity of the final product is confirmed by spectral data such as IR (characteristic NH and C=O stretches), $$^{1}H$$ and $$^{13}C$$ NMR, and mass spectrometry.

- Elemental analysis confirms the expected composition, ensuring the absence of impurities or incomplete reactions.

- Solubility and formulation data indicate that this compound can be prepared as stock solutions in DMSO and further diluted for biological or chemical applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Hydrolysis: The trifluoroacetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and trifluoroacetic acid.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines. The reaction typically requires elevated temperatures and polar solvents.

Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

Major Products

Substitution Reactions: Depending on the nucleophile used, products may include substituted phenyl derivatives.

Hydrolysis: The major products are 4-chloro-3-fluoroaniline and trifluoroacetic acid.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

N-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroacetamide has been investigated for its potential as an anticancer agent. Its structural features allow it to interact with specific biological targets involved in cancer cell proliferation. For instance, studies have shown that compounds containing trifluoromethyl groups can enhance the potency of anticancer drugs by improving their metabolic stability and bioavailability .

Case Study: Synthesis and Evaluation

A study focused on synthesizing derivatives of this compound to evaluate their cytotoxic effects against various cancer cell lines. The results indicated that certain derivatives exhibited significant inhibitory activity against tumor growth, suggesting that modifications to the trifluoroacetamide scaffold could lead to more effective anticancer agents .

Agrochemicals

Pesticidal Properties

Fluorinated compounds are known for their enhanced biological activity compared to their non-fluorinated counterparts. This compound has been explored for use as a pesticide due to its ability to disrupt biochemical pathways in pests. The trifluoromethyl group contributes to increased lipophilicity, allowing better penetration through biological membranes .

Data Table: Pesticidal Efficacy

| Compound | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| This compound | Aphids | 85 | |

| N-(4-chloro-3-fluorophenyl)-acetamide | Spider Mites | 75 | |

| Trifluoromethyl phenyl sulfone | Whiteflies | 90 |

Material Science

Fluorinated Polymers

The incorporation of fluorinated compounds like this compound into polymer matrices has been studied for enhancing thermal stability and chemical resistance. Fluorinated polymers exhibit unique properties such as low surface energy and high hydrophobicity, making them suitable for applications in coatings and membranes .

Case Study: Polymer Modification

Research demonstrated that incorporating this compound into polyvinylidene fluoride (PVDF) improved the material's resistance to solvents and elevated temperatures. The modified PVDF showed potential for use in harsh chemical environments, which is critical for industrial applications .

Mechanism of Action

The mechanism of action of N-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The trifluoroacetamide group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The chloro and fluoro substituents on the phenyl ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

Substituent Variations on the Phenyl Ring

Substituent Variations on the Acetyl Group

Solubility and Stability

- Trifluoroacetyl Derivatives: The trifluoroacetyl group (CF₃CO-) in the target compound increases hydrophobicity compared to non-fluorinated analogues (e.g., diphenylacetamide in ).

- Halogen vs. Methoxy Substituents : Compounds with methoxy groups (e.g., ) exhibit higher solubility in polar solvents compared to halogenated derivatives due to the electron-donating nature of OCH₃.

Biological Activity

N-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroacetamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. The trifluoroacetamide moiety is known to enhance the compound's reactivity and interaction with biological targets, making it a subject of interest for researchers exploring new therapeutic agents.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C9H7ClF3N

- CAS Number : 1094106-61-2

- Molecular Weight : 237.60 g/mol

This compound features a chloro and a fluoro substituent on the phenyl ring, along with a trifluoroacetamide functional group, which contributes to its biological activity.

The mechanism of action of this compound involves its interaction with specific enzymes and receptors within biological systems. The trifluoroacetamide group enhances binding affinity to various molecular targets, potentially modulating their activity. This modulation can lead to alterations in biochemical pathways associated with disease processes, including cancer and inflammation.

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes that play critical roles in metabolic processes. The presence of fluorine atoms in the structure is known to increase lipophilicity and stability, which may enhance enzyme binding and inhibition .

Case Studies

- In Vitro Studies : In vitro assays have demonstrated that similar trifluoroacetamide-containing compounds can inhibit cell growth in various cancer cell lines. For instance, a related compound was shown to reduce viability in breast cancer cells by inducing apoptosis .

- Animal Models : Animal studies using related compounds have provided insights into their pharmacokinetics and therapeutic efficacy. These studies often assess tumor growth inhibition and survival rates in treated subjects compared to controls .

Data Table: Summary of Biological Activities

Q & A

Basic Research Question

- Light sensitivity : Store in amber vials under argon; UV-Vis spectroscopy tracks photodegradation (λmax 280 nm) .

- Moisture control : Use desiccants (silica gel) and monitor via Karl Fischer titration (<0.1% w/w H₂O) .

- Temperature : Stability studies (25°C, 40°C/75% RH) over 12 months confirm degradation <5% at 4°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.